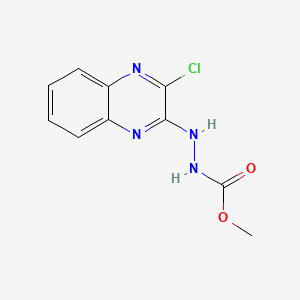

Methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate

Description

Methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate (CAS: 444792-31-8, C₁₀H₉ClN₄O₂, MW: 252.66 g/mol) is a quinoxaline-derived hydrazinecarboxylate ester featuring a chlorine substituent at the 3-position of the quinoxaline ring and a methyl ester group . Quinoxaline derivatives are heterocyclic compounds with broad applications in medicinal chemistry and materials science due to their electronic properties and biological activity.

Properties

Molecular Formula |

C10H9ClN4O2 |

|---|---|

Molecular Weight |

252.66 g/mol |

IUPAC Name |

methyl N-[(3-chloroquinoxalin-2-yl)amino]carbamate |

InChI |

InChI=1S/C10H9ClN4O2/c1-17-10(16)15-14-9-8(11)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H,13,14)(H,15,16) |

InChI Key |

MZFXFWYXNKKQSC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NNC1=NC2=CC=CC=C2N=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate typically involves the reaction of 3-chloro-2-quinoxalinecarboxylic acid with hydrazine derivatives under controlled conditions. One common method involves the esterification of 3-chloro-2-quinoxalinecarboxylic acid with methanol in the presence of a catalyst, followed by the reaction with hydrazine hydrate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and hydrazine reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Substituted quinoxalines with various functional groups.

Scientific Research Applications

Methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with DNA and RNA, leading to disruptions in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoxaline-Based Hydrazinecarboxylates

Carbadox (Methyl 3-(Quinoxalin-2-ylmethylene)carbazate 1,4-Dioxide)

Carbadox (C₁₁H₁₀N₄O₄, MW: 262.22 g/mol) shares the quinoxaline core and hydrazinecarboxylate group but differs in its 1,4-dioxide structure and methylene linkage. The 1,4-dioxide group enhances electrophilicity and antimicrobial activity, making carbadox a veterinary antibiotic . In contrast, the target compound lacks the dioxide groups and instead features a chlorine atom, which may reduce oxidative reactivity but improve thermal stability.

Key Differences:

3-Hydroxyquinoxaline-2-carbohydrazide

Synthesized from ethyl 3-hydroxyquinoxaline-2-carboxylate and hydrazine hydrate, this compound (C₉H₈N₄O₂, MW: 204.19 g/mol) replaces the chlorine and methyl ester with a hydroxyl group and carbohydrazide (–CONHNH₂) . The hydroxyl group increases polarity, as evidenced by its lower molecular weight and solubility in polar solvents like DMSO. The target compound’s chlorine and methyl ester likely enhance lipophilicity, making it more suitable for organic-phase reactions.

Spectral Comparison:

- IR: Target compound expected to show C=O (ester) ~1735 cm⁻¹ and NH (hydrazine) ~3290 cm⁻¹, similar to ethyl 3-oxopropanoate derivatives .

- ¹H-NMR: The quinoxaline protons in the target compound would resonate at δ 7.3–8.5 ppm, comparable to 3-hydroxyquinoxaline derivatives .

Aromatic Hydrazinecarboxylate Esters

Ethyl 2-(3,4-Dichlorophenyl)hydrazinecarboxylate

This analog (C₉H₉Cl₂N₂O₂, MW: 248.09 g/mol) features a dichlorophenyl group instead of quinoxaline. It is noted for exceptional stability under ambient conditions, attributed to electron-withdrawing chlorine substituents .

Methyl 2-[1-(4-Chloro-3-nitrophenyl)ethylidene]hydrazinecarboxylate

A chloronitrophenyl derivative (C₁₀H₉ClN₄O₄, MW: 300.66 g/mol), this compound exhibits a nitro group that increases electrophilicity, enabling participation in condensation reactions . The target compound lacks nitro groups, suggesting milder reactivity but greater compatibility with reducing conditions.

Pyrazine and Pyridine Derivatives

Methyl 3-Amino-2-pyrazinecarboxylate

A pyrazine analog (C₆H₇N₃O₂, MW: 153.14 g/mol), this compound lacks the fused benzene ring and hydrazine moiety. Its amino and ester groups enable peptide coupling, whereas the target compound’s hydrazinecarboxylate group may favor chelation or coordination chemistry .

(Z)-Methyl 2-(1-Amino-2-chloroethylidene)hydrazinecarboxylate

This compound (C₄H₈ClN₃O₂, MW: 165.58 g/mol) features a chloroethylidene chain instead of an aromatic system. Its Z-configuration and aliphatic structure result in lower melting points (likely <100°C) compared to the crystalline, aromatic target compound .

Table 1: Comparative Analysis of Physical and Spectral Data

Biological Activity

Methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline moiety, which is known for its diverse biological activities. The presence of the hydrazine and carboxylate groups enhances its reactivity and potential interaction with biological targets.

Biological Activity Overview

This compound exhibits significant biological activity, particularly in the context of cancer treatment. Its mechanisms of action include:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, a critical mechanism for tumor suppression.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

In Vitro Studies

Research indicates that this compound has potent cytotoxic effects against several cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 0.5 | Inhibition of cell proliferation |

| MDA-MB-231 (Breast) | 0.4 | Induction of apoptosis |

| HL-60 (Leukemia) | 0.3 | Inhibition of kinase signaling |

The anticancer effects are primarily attributed to the compound's ability to inhibit specific kinases such as JAK2 and FLT3, which are crucial in various signaling pathways related to cancer cell survival and proliferation. For instance, in a study involving the Ba/F3-JAK2V617F model, treatment with this compound led to significant reductions in spleen weight and liver size, indicating a therapeutic effect on tumor burden .

Case Studies

- Mouse Tumor Models : In vivo studies using mouse models have demonstrated that this compound significantly reduces tumor growth. In one study, mice treated with the compound showed a median survival increase from 33 days to 55 days compared to control groups .

- Clinical Trials : Preliminary clinical evaluations have indicated that patients with myelofibrosis treated with this compound experienced notable improvements in disease symptoms and overall survival rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.